molecular formula C18H15N5O2 B3009555 N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1219901-73-1

N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B3009555
CAS RN: 1219901-73-1
M. Wt: 333.351
InChI Key: MZOACPZLGKCRNS-UHFFFAOYSA-N
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Description

The compound N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives are known for their wide range of biological activities, including antitumor, antiviral, and enzyme inhibitory properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their syntheses, molecular structures, and biological activities, which can provide insights into the analysis of N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.

Synthesis Analysis

The synthesis of related 4-oxoquinazolin-3(4H)-yl derivatives is described in the first paper, where the authors report the synthesis of new furan-2-carboxamide derivatives by reacting isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes. The reaction is catalyzed by p-TSA and facilitated by ultrasound irradiation at room temperature, which is an efficient and high-yielding method . Although the exact synthesis of N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not detailed, similar methods could potentially be applied, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The third paper provides information on the crystal structure of a related compound, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide. The compound crystallizes in the triclinic system and exhibits intermolecular hydrogen bonding . This suggests that N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may also form similar hydrogen bonds, which could influence its stability and interactions with biological targets.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. However, based on the general reactivity of quinazolinone derivatives, it can be inferred that the compound may undergo reactions typical of amides, such as hydrolysis, and could participate in the formation of hydrogen bonds due to the presence of amide functional groups .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide are not discussed in the provided papers, the properties of similar compounds can be indicative. Quinazolinone derivatives generally have good solubility in polar organic solvents and may exhibit solid-state stability as evidenced by the crystal structure analysis . The presence of multiple aromatic rings and amide groups in the molecule suggests it may have significant intermolecular interactions, which could affect its melting point, solubility, and other physical properties.

Relevant Case Studies

The first paper discusses the biological activity of synthesized furan-2-carboxamide derivatives as tyrosinase inhibitors, with some compounds showing potent inhibitory activity . The second paper evaluates novel propanamide derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors, identifying significant inhibitors among the synthesized compounds . These case studies highlight the potential of quinazolinone derivatives in therapeutic applications and suggest that N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could also be evaluated for similar biological activities.

Scientific Research Applications

Chemical Synthesis and Characterization N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and its derivatives are subjects of interest in synthetic chemistry, where their synthesis, physicochemical characterization, and structural features are extensively studied. For instance, a series of derivatives similar to N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide was synthesized and characterized using various spectroscopic techniques. The structural conformation of these compounds was determined through single-crystal X-ray studies, providing insights into their molecular configurations and potential interactions (Zablotskaya et al., 2013).

Biological Activities Research has also focused on evaluating the biological activities of these compounds. They have been investigated for their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial properties. Some compounds within this chemical class exhibit marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects towards tumor cell lines. Their biological activities are often correlated with structural characteristics and physicochemical parameters, providing valuable information for drug design and development (Zablotskaya et al., 2013).

Antitumor Potential The antitumor potential of quinazoline derivatives, closely related to N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, has been a significant area of research. Some studies have designed, synthesized, and evaluated novel quinazolinone analogs for their in vitro antitumor activities. Certain compounds have shown promising broad-spectrum antitumor activity, with potency comparable or superior to established chemotherapeutic agents, highlighting the therapeutic potential of this chemical class in cancer treatment (Al-Suwaidan et al., 2016).

Neuropharmacological Applications Furthermore, some derivatives of N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide have been explored for their neuropharmacological applications. Compounds with similar chemical frameworks have been studied for their potential as neurokinin-1 receptor antagonists, which could have implications in managing emesis and depression. The development of water-soluble, orally active compounds in this category underscores their potential utility in clinical settings for treating neurological and psychiatric disorders (Harrison et al., 2001).

ADP-Ribosylation Inhibitors Another area of interest is the development of inhibitors targeting ADP-ribosylation, a post-translational modification involved in various cellular processes. Compounds structurally related to N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide have been synthesized and evaluated as inhibitors of the ADP-ribosyltransferase ARTD3/PARP3. These studies contribute to understanding the role of ADP-ribosylation in diseases and the potential therapeutic applications of ARTD3/PARP3 inhibitors (Lindgren et al., 2013).

properties

IUPAC Name

N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(21-13-6-5-12-10-20-22-16(12)9-13)7-8-23-11-19-15-4-2-1-3-14(15)18(23)25/h1-6,9-11H,7-8H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOACPZLGKCRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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